molecular formula C8H6ClFO B12828612 2-Chloro-2-fluoro-1-phenylethanone

2-Chloro-2-fluoro-1-phenylethanone

Cat. No.: B12828612
M. Wt: 172.58 g/mol
InChI Key: IMKBIPXUOOABLE-UHFFFAOYSA-N
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Description

2-Chloro-2-fluoro-1-phenylethanone is an organic compound with the molecular formula C8H6ClFO It is a derivative of acetophenone, where the hydrogen atoms on the alpha carbon are replaced by chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-fluoro-1-phenylethanone typically involves the halogenation of acetophenone derivatives. One common method includes the reaction of acetophenone with chlorine and fluorine sources under controlled conditions. For instance, the reaction can be carried out using chloroacetyl chloride and anhydrous aluminum chloride as catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-2-fluoro-1-phenylethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products:

    Substitution: Products include substituted phenylethanones.

    Reduction: Major products are the corresponding alcohols.

    Oxidation: Products include carboxylic acids and other oxidized compounds.

Scientific Research Applications

2-Chloro-2-fluoro-1-phenylethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-2-fluoro-1-phenylethanone involves its interaction with various molecular targets. For instance, it can act as a substrate for enzymes that catalyze halogenation or dehalogenation reactions. The presence of both chlorine and fluorine atoms makes it a versatile intermediate in the synthesis of complex organic molecules .

Comparison with Similar Compounds

    Acetophenone: The parent compound, which lacks the halogen substituents.

    2-Chloro-1-phenylethanone: Similar structure but lacks the fluorine atom.

    2-Fluoro-1-phenylethanone: Similar structure but lacks the chlorine atom.

Uniqueness: 2-Chloro-2-fluoro-1-phenylethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. This dual substitution enhances its utility in various synthetic applications and research studies .

Properties

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

IUPAC Name

2-chloro-2-fluoro-1-phenylethanone

InChI

InChI=1S/C8H6ClFO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H

InChI Key

IMKBIPXUOOABLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)Cl

Origin of Product

United States

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